![molecular formula C7H9N3O2 B3316325 2-[Methyl(pyrazin-2-yl)amino]acetic acid CAS No. 953740-40-4](/img/structure/B3316325.png)
2-[Methyl(pyrazin-2-yl)amino]acetic acid
Overview
Description
“2-[Methyl(pyrazin-2-yl)amino]acetic acid” is a chemical compound with the molecular formula C7H9N3O2 and a molecular weight of 167.17 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of “2-[Methyl(pyrazin-2-yl)amino]acetic acid” is represented by the formula C7H9N3O2 . This indicates that the compound contains 7 carbon atoms, 9 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms .Physical And Chemical Properties Analysis
“2-[Methyl(pyrazin-2-yl)amino]acetic acid” is a solid at room temperature . It has a predicted melting point of 106.00° C and a predicted boiling point of 346.8° C at 760 mmHg . The compound has a predicted density of 1.3 g/cm3 and a predicted refractive index of n20D 1.60 .Scientific Research Applications
Antibacterial Activity
The compound has been used in the synthesis of new complexes, such as Cu(II)-2-amino-6-methylpyridine and Cu(II)-(6-methyl-pyridin-2-ylamino)-acetic acid, to study the effect of polarity, active groups, and complexation on antibacterial activity . The complex [Cu((6-methyl-pyridin-2-ylamino)-acetic acid)2]Cl2·H2O showed the highest antibacterial activity .
Antimicrobial Activity
Pyrazine derivatives, including 2-[Methyl(pyrazin-2-yl)amino]acetic acid, have shown noteworthy pharmacological effects, including antimicrobial activity . They have been used in the synthesis of new compounds that have shown promising results against various bacterial strains .
Antioxidant Activity
Among the synthesized pyrazine-2-carboxylic acid derivatives, (3-aminopyrazin-2-yl)(4-(6-aminopyrimidine-4-yl)piperazin-1-yl) methanone exhibited good antioxidant activity .
Synthesis of Novel Heterocyclic Compounds
2-[Methyl(pyrazin-2-yl)amino]acetic acid has been used in the synthesis of novel heterocyclic compounds with potential biological activities . These compounds were designed, synthesized, and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
Enhancement of Pharmacological Activity
The coordination of 2-[Methyl(pyrazin-2-yl)amino]acetic acid with copper seems to enhance their antimicrobial activity . This enhancement of activity due to complexation has opened new avenues in the field of medicinal chemistry .
Study of Polarity and Active Groups
The compound has been used to study the effect of polarity and active groups on antibacterial activity . This kind of study helps in understanding the structure-activity relationship, which is crucial in drug design .
properties
IUPAC Name |
2-[methyl(pyrazin-2-yl)amino]acetic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-10(5-7(11)12)6-4-8-2-3-9-6/h2-4H,5H2,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZNAOBLPDLLSLB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)O)C1=NC=CN=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[Methyl(pyrazin-2-yl)amino]acetic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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